molecular formula C9H10O4 B1308344 Methyl 3-hydroxy-4-methoxybenzoate CAS No. 6702-50-7

Methyl 3-hydroxy-4-methoxybenzoate

Cat. No. B1308344
CAS RN: 6702-50-7
M. Wt: 182.17 g/mol
InChI Key: QXOXUEFXRSIYSW-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-methoxybenzoate is a chemical compound that is structurally related to various benzoic acid derivatives. These derivatives have been extensively studied due to their biological activities and their potential as inhibitors of enzymes such as catechol O-methyltransferase (COMT) . The compound is characterized by the presence of hydroxy and methoxy functional groups attached to a benzene ring, which significantly influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related compounds, such as 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes, has been reported to involve various chemical reactions that yield potential inhibitors of COMT . These compounds are synthesized to explore their inhibitory effects on the enzyme, with the position and nature of substituents playing a crucial role in their activity. The synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid, another related compound, has been described as a potential affinity-labeling reagent for COMT, indicating the versatility of the synthetic approaches for these types of molecules .

Molecular Structure Analysis

Studies on similar molecules, such as methyl 4-hydroxybenzoate, have revealed detailed insights into their molecular structure through single crystal X-ray analysis . The crystal structure of methyl 4-hydroxybenzoate showed a 3D framework formed via extensive intermolecular hydrogen bonding, which is a common feature in the crystal packing of such compounds . Hirshfeld surface analysis and computational calculations further complement the understanding of the intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The reactivity of compounds with the methoxybenzoate moiety has been explored in various chemical reactions. For instance, 4-methoxy-α-methylbenzyl esters, which share a similar methoxybenzoate structure, have been shown to undergo oxidative debenzylation reactions . The presence of the methoxy group can influence the reactivity of the benzene ring in substitution reactions, as seen in the case of 4-methoxybenzo[b]thiophen derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl methoxybenzoates have been studied through experimental and computational methods. Thermochemical properties such as combustion and vaporization enthalpies, as well as standard molar enthalpies of formation, have been determined for methyl 2- and 4-methoxybenzoates . These properties are essential for understanding the stability and reactivity of the compounds. Additionally, quantum chemical calculations have been used to analyze the electronic density and noncovalent interactions of these molecules .

Scientific Research Applications

Synthesis of Gefitinib

Scientific Field: Pharmaceutical Engineering

Methods of Application: The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .

Results or Outcomes: This novel synthetic route produced overall yields as high as 37.4% .

Cytotoxicity, Anti-angiogenic, and Anti-tumor Studies

Scientific Field: Complementary Medicine and Therapies

Methods of Application: Active fractions including chloroform and ethyl acetate were subjected to column chromatography for isolation of compounds .

Results or Outcomes

Two bioactive compounds were purified from the active fractions. One of them exhibited highest cytotoxicity against HeLA cells with 87.50% lethality at 1 mgmL−1 concentration and LD50 of 60 µgmL−1 .

Safety And Hazards

Methyl 3-hydroxy-4-methoxybenzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 3-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOXUEFXRSIYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398845
Record name Methyl 3-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-4-methoxybenzoate

CAS RN

6702-50-7
Record name Methyl 3-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxy-4-methoxybenzoate
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Synthesis routes and methods I

Procedure details

A mixture of 50.0 g of 3-hydroxy-4-methoxybenzoic acid in 500 ml of absolute methyl alcohol containing 2.5 ml of concentrated sulfuric acid, is heated at reflux temperature for 6 hours. The reaction is concentrated in vacuo, 250 ml of ice water is added and the residue is extracted with diethyl ether. The organic layers are washed with saturated sodium bicarbonate and saturated sodium chloride, dried and concentrated in vacuo. The residue is dissolved in diethyl ether, passed through a pad of silica gel and concentrated in vacuo. The solid is recrystallized from diethyl ether/hexane to give 33 g of the desired product as white crystals.
Quantity
50 g
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0 (± 1) mol
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500 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 3-hydroxy-4-(methyloxy)benzoic acid (25 g, 149 mmol.) in methanol (200 mL) was added concentrated sulfuric acid (1 mL) and the mixture was brought to reflux over 18 hours. The resulting homogeneous solution was cooled to room temperature, concentrated in vacuo and the residual oil taken into ethyl acetate (300 mL). The solution was washed once with water, saturated aqueous sodium hydrogencarbonate then brine and dried over anhydrous magnesium sulfate. Filtration and concentration gave methyl 3-hydroxy-4-(methyloxy)benzoate (27 g, 100% yield) as an oil. 1H NMR (400 MHz, CDCl3): 7.59 (dd, 1H), 7.57 (d, 1H), 6.85 (d, 1H), 5.72 (s, 1H), 3.93 (s, 3H), 3.87 (s, 3H).
Quantity
25 g
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200 mL
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1 mL
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Synthesis routes and methods III

Procedure details

A mixture of 3-hydroxy-4-methoxybenzoic acid (Aldrich, 10 g, 59.5 mmol), methanol (250 ml) and concentrated sulfuric acid (1 ml) was stirred overnight and the product was poured into a mixture of sodium bicarbonate and ice. The aqueous mixture was then extracted three times with ethyl acetate. The resulting organic layers were combined, washed with water and brine, and dried over anhydrous magnesium sulfate. Rotary evaporation of the solution gave 9.5 g of the desired product as a colorless oil. NMR (δ):3.89 (s, 3H), 3.95 (s, 3H).
Quantity
10 g
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1 mL
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250 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A 25 g quantity of isovanillic acid was suspended in 250 ml of methanol, and 1.5 g of p-toluenesulfonic acid monohydrate was added. The mixture was heated and refluxed overnight. After completion of the reaction, methanol was distilled off under reduced pressure. The residue was neutralized with saturated aqueous sodium bicarbonate and then extracted with ethyl acetate. After washing with saturated brine twice, the organic layer was separated and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give 24.5 g of white crystalline methyl 3-hydroxy-4-methoxybenzoate.
Quantity
0 (± 1) mol
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1.5 g
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250 mL
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A solution of 30.8 g (183 mmol) of 3-hydroxy-4-methoxybenzoic acid and 6 mL of conc sulfuric acid in 600 mL of methanol was refluxed overnight. Most of the solvent was removed and the remaining solution was poured into 600 mL of water containing 25 g of sodium bicarbonate. The product was extracted into ether, treated with Darco, dried and evaporated. The yield was 31.8 g of methyl 3-hydroxy-4-methoxybenzoate as pale yellow crystals.
Quantity
30.8 g
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reactant
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Quantity
6 mL
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600 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-hydroxy-4-methoxybenzoate
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Methyl 3-hydroxy-4-methoxybenzoate
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Methyl 3-hydroxy-4-methoxybenzoate
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Methyl 3-hydroxy-4-methoxybenzoate
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Reactant of Route 6
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Methyl 3-hydroxy-4-methoxybenzoate

Citations

For This Compound
99
Citations
MD Li, YG Zheng, M Ji - Molecules, 2007 - mdpi.com
… This paper reports a novel synthesis of gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate. The process starts with alkylation of the starting material, followed by nitration, …
Number of citations: 24 www.mdpi.com
DJ McPhee, SK Lin - 2007 - mdpi.com
… Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678 … Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules …
Number of citations: 4 www.mdpi.com
G Li, CS Seo, KS Lee, HJ Kim, HW Chang… - Archives of pharmacal …, 2004 - Springer
… (1), 2,5-dihydroxy-4-methoxyacetophenone (2), acetovanillone (3), paeonoside (4), paeoniflorin (5), oxypaeoniflorin (6), apiopaeonoside (7), and methyl 3-hydroxy-4-methoxybenzoate (…
Number of citations: 40 link.springer.com
ML Xu, CS Seo, HJ Kim, YJ Lee, YK Lee… - Proceedings of the …, 2003 - koreascience.kr
… from the root bark of Paeonia suffruticosa led to the isolation of ten known compounds: paeonol (1), 2, 5-dihydroxy-4-methoxyacetophenone (2) methyl 3-hydroxy-4-methoxybenzoate (3)…
Number of citations: 0 koreascience.kr
XY LIU - Chinese Pharmaceutical Journal, 2018 - pesquisa.bvsalud.org
… Sixteen compounds were obtained and identified as pyrrolezanthine-6-methyl ether (1), methyl 3-hydroxy-4-methoxybenzoate (2), 3-hydroxy-4-methoxybenzoic acid (3), methyl 3, 4-…
Number of citations: 1 pesquisa.bvsalud.org
R Vitek, LMR de Novais, HFV Torquato… - Natural product …, 2017 - Taylor & Francis
… -urs-12-en-28-oic (1), 3-acetyl-olean-12-en-28-oic acid (2) and isoquercetin (3) from the stem barks, and of 3-O-β-glucopyranosyl-β-sitosterol (4), methyl 3-hydroxy-4-methoxybenzoate (…
Number of citations: 12 www.tandfonline.com
EW Huber, JM Kane - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
The syntheses of 5‐[3‐(n‐butoxy)‐4‐methoxyphenyl]‐4‐methyl‐2,4‐dihydro‐3H‐1,2,4‐triazol‐3‐one (6) and 5‐[3‐(n‐butoxy)‐4‐methoxyphenyl]‐2,4‐dimethyl‐2,4‐dihydro‐3H‐1,2,4‐…
Number of citations: 6 onlinelibrary.wiley.com
Y Zheng, M Li, S Zhang, M Ji - Journal of Chemical Research, 2009 - journals.sagepub.com
… Our novel synthesis of gefitinib starts from methyl 3hydroxy-4-methoxybenzoate.This compound is alkylated with 4-(3-chloropropyl)morpholine to afford the intermediate 2 in 86% yield. …
Number of citations: 3 journals.sagepub.com
HM Zhao, JJ Xu, SC Yang - Journal of Yunnan Agricultural …, 2014 - cabdirect.org
… The structures of them were identified by spectroscopic analysis to be p-hydroxybenzaldehyde (1), methyl-3-hydroxy-4-methoxybenzoate (2), trans-p-hydroxylcinnamaldehyde (3), (E)-p-…
Number of citations: 2 www.cabdirect.org
M Hanif, G Qadeer, NH Rama, S Vuoti… - … Section E: Structure …, 2007 - scripts.iucr.org
… For the preparation of (I), a mixture of methyl-3-hydroxy-4-methoxybenzoate (1.82 g, 10 mmol) and hydrazine hydrate (80%, 15 ml) in absolute ethanol (50 ml) was refluxed for 5 h at 413…
Number of citations: 1 scripts.iucr.org

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